

# Application Note: Quantification of Uncaric Acid in Plant Extracts using HPLC-MS/MS

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## Compound of Interest

Compound Name: *Uncaric acid*

Cat. No.: *B1149157*

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## Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of **Uncaric acid** in plant extracts. **Uncaric acid**, a pentacyclic triterpenoid with potential therapeutic properties, is found in various plant species, including those of the *Uncaria* genus.[1][2] The method described herein is ideal for researchers in natural product chemistry, pharmacology, and drug development who require accurate and precise quantification of this bioactive compound.

## Introduction

**Uncaric acid** (C<sub>30</sub>H<sub>48</sub>O<sub>5</sub>, Molar Mass: 488.7 g/mol) is a naturally occurring triterpenoid that has garnered interest for its potential pharmacological activities.[1][3] Found in plant species such as *Uncaria tomentosa* and *Eriobotrya japonica*, this compound is a subject of ongoing research.[2][3] Accurate quantification of **Uncaric acid** in plant extracts is crucial for quality control of herbal products, pharmacokinetic studies, and understanding its biological role. This application note provides a comprehensive protocol for the extraction and subsequent quantification of **Uncaric acid** using a highly selective and sensitive HPLC-MS/MS method.

## Experimental Protocols

### Sample Preparation: Solid-Liquid Extraction

A solid-liquid extraction method is employed to efficiently extract **Uncaric acid** from dried plant material.

**Materials:**

- Dried and powdered plant material (e.g., leaves or stems of *Uncaria tomentosa*)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Vortex mixer
- Centrifuge
- 0.22 µm syringe filters

**Protocol:**

- Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
- Add 20 mL of 80% methanol in water (v/v).
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

## HPLC-MS/MS Analysis

The quantification of **Uncaric acid** is performed using a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer.

**Instrumentation:**

- HPLC System: Agilent 1290 Infinity II or equivalent

- Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
- HPLC Column: C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8  $\mu$ m)

## HPLC Conditions:

Parameter	Value
Column Temperature	40 °C
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	5 $\mu$ L
Gradient Elution	See Table 1

Table 1: HPLC Gradient Elution Program

Time (min)	% Mobile Phase B
0.0	40
2.0	95
5.0	95
5.1	40
8.0	40

## Mass Spectrometry Conditions:

The mass spectrometer is operated in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Parameter	Value
Ionization Mode	ESI Negative
Ion Spray Voltage	-4500 V
Curtain Gas	35 psi
Ion Source Gas 1	50 psi
Ion Source Gas 2	55 psi
Temperature	550 °C
MRM Transitions	See Table 2

## Data Presentation

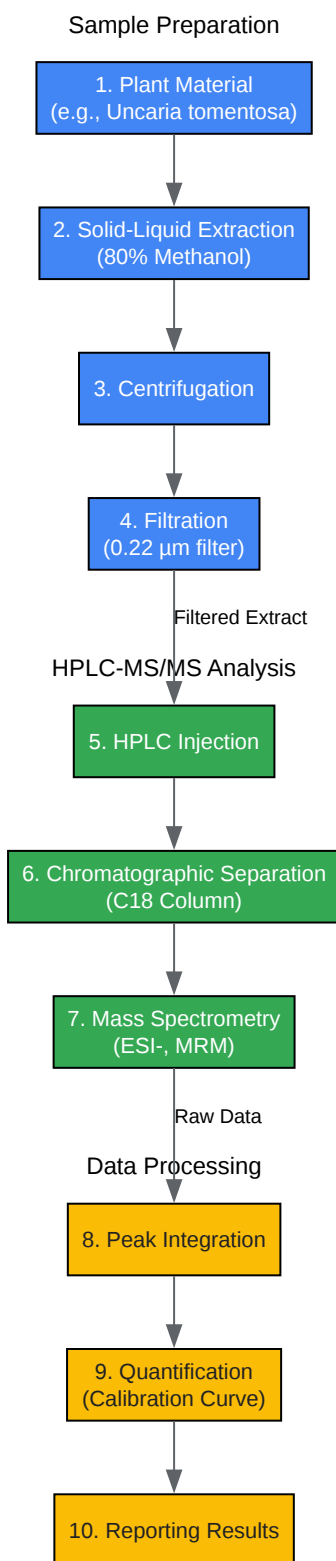
The following table summarizes the hypothetical MRM transitions and analytical performance data for the quantification of **Uncaric acid**. An internal standard (IS), such as Oleanolic acid, is recommended for optimal accuracy.

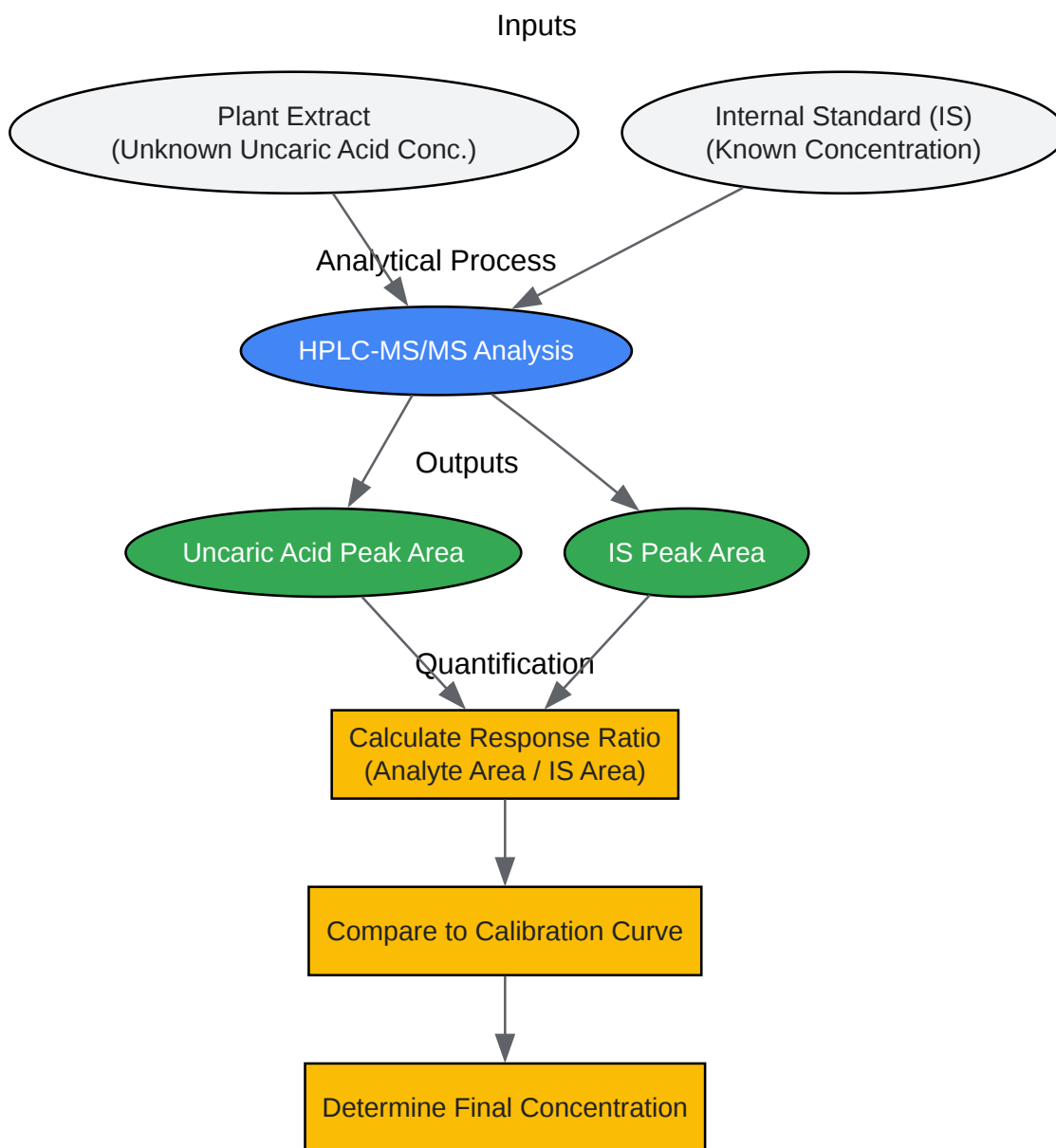
Table 2: MRM Transitions and Method Performance

Analyte	Precursor Ion (Q1) [M-H] <sup>-</sup> (m/z)	Product Ion (Q3) (m/z)	Dwell Time (ms)	Collision Energy (V)	LOD (ng/mL)	LOQ (ng/mL)
Uncaric Acid	487.4	441.3	150	-35	0.5	1.5
Oleanolic Acid (IS)	455.4	409.3	150	-38	-	-

LOD: Limit of Detection, LOQ: Limit of Quantification

## Visualizations





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## References

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